6'-Hydroxy Delavirdine
Description
Propriétés
Numéro CAS |
188780-44-1 |
|---|---|
Formule moléculaire |
C₂₂H₂₈N₆O₄S |
Poids moléculaire |
472.56 |
Synonymes |
N-[2-[[4-[1,6-Dihydro-3-[(1-methylethyl)amino]-6-oxo-2-pyridinyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide; 1-[1,6-Dihydro-3-[(1-methylethyl)amino]-6-oxo-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine |
Origine du produit |
United States |
Formation of 6 Hydroxy Delavirdine
Primary Metabolic Hydroxylation Pathways
The involvement of specific CYP enzymes in delavirdine (B1662856) metabolism is a critical factor in understanding its pharmacokinetic profile. The table below summarizes the key enzymes and their roles in delavirdine's biotransformation.
| Enzyme | Primary Metabolic Pathway Catalyzed | Reference |
| CYP3A4 | Pyridine (B92270) Hydroxylation (), N-Desalkylation | nih.govresearchgate.netnih.gov |
| CYP2D6 | N-Desalkylation (minor role) | nih.govnih.gov |
Site-Specific Oxidation on the Pyrimidinic Ring
The hydroxylation of delavirdine is a site-specific process. The oxidative attack occurs on the pyridine ring component of the delavirdine molecule, specifically at the C-6' position. nih.govnih.gov This targeted oxidation leads directly to the formation of the 6'-Hydroxy Delavirdine metabolite. This specificity is determined by the active site of the CYP3A4 enzyme, which orients the delavirdine molecule in a way that facilitates the addition of a hydroxyl group at this particular carbon atom. Research conducted in various species, including mice and monkeys, has confirmed that hydroxylation at the C-6' position of the pyridine ring is a consistent metabolic pathway. nih.govnih.gov
Precursor-Product Relationships within Delavirdine's Metabolic Cascade
The metabolic fate of delavirdine can vary depending on factors such as the specific species and dose. For instance, in mice, N-desalkylation and amide bond cleavage are the primary pathways at lower doses. nih.gov In monkeys, while desalkyl delavirdine is the major metabolite found in circulation, 6'-hydroxylation also occurs. nih.gov
Following its formation, this compound can act as a precursor for subsequent Phase II metabolic reactions. In studies with monkeys, the hydroxylated metabolite was found to undergo glucuronidation, a process that attaches a glucuronic acid moiety to the hydroxyl group, forming 6'-O-glucuronide delavirdine. nih.gov This conjugation reaction increases the water solubility of the metabolite, facilitating its excretion from the body.
The metabolic cascade can be summarized as follows:
Delavirdine → (via CYP3A4-mediated hydroxylation) → This compound → (via glucuronidation) → 6'-O-glucuronide delavirdine
Enzymatic Mechanisms Governing 6 Hydroxy Delavirdine Formation
Cytochrome P450 Isoform Involvement
Research into the metabolism of delavirdine (B1662856) has identified the specific Cytochrome P450 enzymes responsible for its conversion into various metabolites. The hydroxylation of the pyridine (B92270) ring to form 6'-Hydroxy Delavirdine is a significant route of metabolism. scielo.brdrugbank.com
The formation of this compound is predominantly catalyzed by the Cytochrome P450 3A4 (CYP3A4) isoform. scielo.br Studies using human liver microsomes have shown that while delavirdine is metabolized through multiple pathways, including N-desalkylation and pyridine hydroxylation, the hydroxylation at the C-6' position of the pyridine ring is mainly attributed to CYP3A4. scielo.brhiv-druginteractions.org
In experiments with cDNA-expressed human P450 enzymes, only CYP3A4 was found to catalyze the formation of metabolites referred to as MET-7 and MET-7a. nih.gov These metabolites are believed to be pyridine hydroxy metabolites, likely derived from the 6'-hydroxylation of delavirdine's pyridine ring. nih.gov Further supporting this, the formation of MET-7 demonstrated a strong correlation (r = 0.95) with testosterone (B1683101) 6β-hydroxylation, a known indicator of CYP3A activity, in human liver microsomal samples. nih.gov
Kinetic Characterization of 6'-Hydroxylation
The kinetic characterization of an enzymatic reaction, including the determination of the Michaelis-Menten constant (Kₘ), maximum reaction velocity (Vₘₐₓ), and intrinsic clearance (CLᵢₙₜ), is crucial for understanding the efficiency and capacity of the metabolic pathway.
While the central role of CYP3A4 in the formation of this compound is well-established, specific kinetic parameters (Kₘ, Vₘₐₓ, and CLᵢₙₜ) for this particular hydroxylation reaction are not extensively detailed in the available scientific literature. However, kinetic data for the N-desalkylation of delavirdine, another major metabolic pathway also mediated by CYP3A4, has been characterized and provides context for the enzyme's interaction with the parent compound.
The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. For the related pathway of delavirdine N-desalkylation catalyzed by cDNA-expressed CYP3A4, the apparent Kₘ was determined to be 5.4 ± 1.4 µM. nih.gov In pooled human liver microsomes, where multiple enzymes are present, the apparent Kₘ for delavirdine desalkylation was found to be 6.8 ± 0.8 µM. nih.gov
The maximum reaction velocity (Vₘₐₓ) defines the maximum rate of the reaction when the enzyme is saturated with the substrate. For delavirdine desalkylation in pooled human liver microsomes, the Vₘₐₓ was measured at 0.44 ± 0.01 nmol/min/mg of protein. nih.gov Across microsomal samples from various species (human, rat, monkey, and dog), the Vₘₐₓ for this reaction ranged from 0.07 to 0.60 nmol/min/mg protein. nih.gov
Intrinsic clearance (CLᵢₙₜ) is a measure of the intrinsic ability of an enzyme to metabolize a drug, calculated as the ratio of Vₘₐₓ to Kₘ. While CLᵢₙₜ for 6'-hydroxylation is not specified, the intrinsic clearance for delavirdine desalkylation showed a wide range across species, from 6 to 135 µL/min/mg protein, reflecting the variability in enzyme activity. nih.gov
Data Table: Kinetic Parameters for Delavirdine N-desalkylation Note: This data pertains to the N-desalkylation pathway of delavirdine, not the 6'-hydroxylation pathway. It is presented for context regarding the interaction of delavirdine with the CYP3A4 enzyme.
| Enzyme Source | Parameter | Value | Unit | Reference |
| cDNA-Expressed CYP3A4 | Kₘ | 5.4 ± 1.4 | µM | nih.gov |
| Pooled Human Liver Microsomes | Kₘ | 6.8 ± 0.8 | µM | nih.gov |
| Pooled Human Liver Microsomes | Vₘₐₓ | 0.44 ± 0.01 | nmol/min/mg protein | nih.gov |
Cofactor Requirements for Enzymatic Formation
The catalytic activity of Cytochrome P450 enzymes, including CYP3A4, is not autonomous; it is critically dependent on the presence of specific cofactors that facilitate the complex chemical reactions involved in substrate oxidation. The hydroxylation of Delavirdine by CYP3A4 is a classic monooxygenase reaction, which involves the incorporation of one atom of molecular oxygen into the substrate while the other is reduced to form a water molecule. scispace.com This process requires a source of reducing equivalents, which are provided by a crucial cofactor.
For the vast majority of microsomal Cytochrome P450-mediated reactions, the essential cofactor is Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH). scispace.comaxonmedchem.com NADPH acts as an electron donor, but it does not transfer electrons directly to the CYP enzyme. Instead, it provides the reducing equivalents to a redox partner protein, most commonly NADPH-cytochrome P450 reductase. axonmedchem.com This reductase then transfers the electrons to the heme center of the CYP enzyme, enabling the activation of molecular oxygen and subsequent hydroxylation of the substrate. axonmedchem.com Therefore, the enzymatic formation of this compound is an NADPH-dependent process. hiv-druginteractions.org The requirement for this pyridine cofactor is a fundamental characteristic of the P450 enzyme system. axonmedchem.com
Cofactor Requirements for CYP3A4-Mediated 6'-Hydroxylation
| Cofactor | Function | Associated Enzyme System | References |
|---|---|---|---|
| NADPH (Nicotinamide Adenine Dinucleotide Phosphate) | Provides reducing equivalents (electrons) for the monooxygenase reaction. | Cytochrome P450 system, specifically via NADPH-cytochrome P450 reductase. | axonmedchem.com, scispace.com, hiv-druginteractions.org |
| Molecular Oxygen (O₂) | Source of the oxygen atom incorporated into the Delavirdine molecule to form the hydroxyl group. | Cytochrome P450 monooxygenase reaction. | scispace.com |
Further Biotransformation of 6 Hydroxy Delavirdine
Phase II Conjugation Reactions
Phase II metabolism involves the conjugation of 6'-Hydroxy Delavirdine (B1662856) with endogenous molecules, which increases its water solubility and facilitates its excretion. pharmaguideline.com The primary conjugation reactions observed are glucuronidation and sulfation. nih.govscielo.brresearchgate.net
Glucuronidation is a major Phase II metabolic pathway for 6'-Hydroxy Delavirdine. scielo.brresearchgate.net In this reaction, a glucuronic acid moiety is attached to the 6'-hydroxyl group, forming a glucuronide conjugate. scielo.brresearchgate.netpharmacy180.com This process is catalyzed by UDP-glucuronyl transferases (UGTs). pharmacy180.com
Studies in rats have shown that the glucuronide conjugate of this compound is a significant metabolite. nih.gov Following oral administration of Delavirdine, the this compound glucuronide accounted for a notable percentage of the dose, highlighting the importance of this pathway. nih.gov In monkeys, the 6'-O-glucuronide of delavirdine was a major component found in bile. nih.gov
Table 1: Glucuronide Metabolite of this compound
| Metabolite Name | Parent Compound | Conjugating Moiety | Resulting Conjugate | Species Detected In |
| This compound O-β-D-Glucuronide | This compound | D-glucuronic acid | 6'-O-glucuronide conjugate | Rats, Monkeys |
Data derived from studies on Delavirdine metabolism. nih.govscielo.brresearchgate.netnih.gov
Sulfation is another Phase II conjugation pathway for this compound, where a sulfonate group is added to the 6'-hydroxyl position. nih.govscielo.brresearchgate.net This reaction is catalyzed by sulfotransferase enzymes and results in the formation of a sulfate (B86663) conjugate. scielo.brresearchgate.net
Table 2: Sulfate Metabolite of this compound
| Metabolite Name | Parent Compound | Conjugating Moiety | Resulting Conjugate | Species Detected In |
| This compound O-Sulfate | This compound | Sulfate | 6'-O-sulfate conjugate | Rats |
Data derived from studies on Delavirdine metabolism. nih.govscielo.brresearchgate.net
Subsequent Metabolic Cleavage Pathways
In addition to conjugation, this compound can undergo further degradation through cleavage of its ring structures and amide bond. nih.govscielo.brresearchgate.net
Degradation of this compound can involve the cleavage of its pyridine (B92270) ring. nih.govscielo.brresearchgate.net This metabolic process leads to the formation of despyridinyl delavirdine. nih.govscielo.br Another product identified from the opening of the pyridine ring is referred to as MET-14 in rat metabolism studies. nih.govresearchgate.net This pathway represents a significant route of degradation for the hydroxylated metabolite. nih.gov
Table 3: Cleavage Products of Delavirdine and its Metabolites
| Cleavage Pathway | Resulting Products | Notes |
| Pyrimidinic Ring Cleavage | Despyridinyl delavirdine, MET-14 | Observed in the degradation of this compound. nih.govscielo.br |
| Amide Bond Cleavage | N-isopropylpyridinepiperazine, Indole carboxylic acid | A metabolic pathway for Delavirdine that contributes to the overall metabolite profile. nih.govscielo.brnih.gov |
This table summarizes the cleavage products originating from the broader metabolism of Delavirdine, which includes the degradation of its metabolites.
Biochemical Characterization and Stability Considerations of 6 Hydroxy Delavirdine
Structural Isomerism and Tautomeric Forms
The hydroxylation of the parent compound, delavirdine (B1662856), at the 6'-position of the pyridine (B92270) ring introduces a hydroxyl group, which allows for the possibility of tautomerism. Tautomers are structural isomers that can readily interconvert, often through the migration of a proton. wikipedia.org For 6'-Hydroxy Delavirdine, this manifests as keto-enol tautomerism.
In studies involving human liver microsomes, two related metabolites, designated M7 and M7a, have been identified which are believed to be tautomers derived from the 6'-hydroxylation of delavirdine. nih.gov It has been proposed that M7 represents the enol form (the 6'-hydroxy structure), while M7a is the corresponding keto form (a pyridone structure). taylorandfrancis.com This equilibrium is significant as the different forms can exhibit distinct chemical and biological properties. The keto form arises from the migration of the hydroxyl proton to the pyridine ring nitrogen, creating a pyridone structure. taylorandfrancis.comchimia.ch
Metabolite Stability in Biological Systems
This compound is not an endpoint metabolite; it is an intermediate that undergoes further biotransformation and degradation. Its stability is influenced by the biological environment, particularly the presence of metabolic enzymes.
While specific half-life or intrinsic clearance values for this compound are not detailed in the available literature, its degradation pathways have been characterized, indicating its lability. In vitro studies, often using liver microsomes, are standard methods to assess the metabolic stability of compounds by monitoring their disappearance over time. axispharm.comevotec.com
The primary degradation pathway identified for this compound involves the cleavage of its pyridine ring. nih.govscielo.br This process leads to the formation of a significant subsequent metabolite known as despyridinyl delavirdine. nih.govscielo.br Another degradation product, identified as MET-14, results from the opening of the pyridine ring. nih.gov The occurrence of these degradation reactions demonstrates that this compound is inherently unstable in a metabolic system and is readily converted into other chemical entities.
Table 1: Identified Degradation Products of this compound
| Precursor Compound | Degradation Product | Transformation | Reference |
|---|---|---|---|
| This compound | Despyridinyl Delavirdine | Cleavage of the pyridine ring | nih.govscielo.br |
| This compound | MET-14 | Opening of the pyridine ring | nih.gov |
The stability of this compound is largely dictated by enzyme-mediated reactions. This metabolite is formed from its parent drug, delavirdine, primarily through the action of the Cytochrome P450 (CYP) 3A4 enzyme. nih.govscielo.brresearchgate.net Once formed, this compound serves as a substrate for both further degradation and conjugation reactions (Phase II metabolism).
Enzyme systems contribute significantly to its lability in the following ways:
CYP-Mediated Degradation: The cleavage of the pyridine ring to form despyridinyl delavirdine is a key metabolic step. nih.govscielo.br
Conjugation Reactions: this compound is susceptible to Phase II metabolic reactions, which increase water solubility and facilitate excretion. In rat models, it has been shown to undergo both sulfation to form a sulfate (B86663) conjugate and glucuronidation to form a glucuronide conjugate. nih.govscielo.brresearchgate.net These conjugation reactions represent major pathways for the clearance of this metabolite.
Table 2: Enzymatic Transformations Involving this compound
| Process | Precursor | Resulting Product/Metabolite | Key Enzyme(s) | Reference |
|---|---|---|---|---|
| Formation | Delavirdine | This compound | CYP3A4 | nih.govscielo.br |
| Degradation | This compound | Despyridinyl Delavirdine | Not specified | nih.govscielo.br |
| Conjugation | This compound | This compound O-glucuronide | Glucuronosyltransferases | nih.govscielo.br |
| Conjugation | This compound | This compound O-sulfate | Sulfotransferases | nih.govscielo.br |
Methodological Approaches in 6 Hydroxy Delavirdine Research
In Vitro Systems for Metabolic Studies
To understand the formation of 6'-Hydroxy Delavirdine (B1662856), researchers utilize various in vitro systems that replicate the metabolic environment of the human liver.
Application of Human Liver Microsomes
Human liver microsomes are a primary tool in the study of delavirdine metabolism. These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many drugs. researchgate.net In the context of delavirdine, incubations with human liver microsomes have been instrumental in identifying its metabolic profile. scielo.br Studies have demonstrated that the hydroxylation of delavirdine at the C-6' position of the pyrimidinic ring, which forms 6'-Hydroxy Delavirdine, is a significant metabolic pathway observed in these systems. scielo.br The formation of this metabolite, often designated as MET-7 or M7 in research literature, shows a strong correlation with CYP3A activity within these microsomal preparations. nih.gov
Utilization of Recombinant Cytochrome P450 Enzymes
To pinpoint the specific enzymes responsible for the formation of this compound, researchers employ recombinant cytochrome P450 enzymes. These are individual human CYP enzymes expressed in a cellular system, such as baculovirus-infected insect cells, which allows for the study of their specific metabolic activities. scielo.br
Experiments using a panel of cDNA-expressed human CYP isoforms have definitively identified CYP3A4 as the principal enzyme catalyzing the 6'-hydroxylation of delavirdine to produce this compound. scielo.brnih.gov While other enzymes like CYP2D6 are involved in other metabolic pathways of delavirdine, such as N-desalkylation, only CYP3A4 has been shown to catalyze the formation of this compound. nih.gov
The kinetic parameters of delavirdine metabolism by CYP3A4 have been studied, providing insights into the enzyme's affinity for the drug and its metabolic turnover rate.
Table 1: Kinetic Parameters of Delavirdine Metabolism by Recombinant Human CYP3A4
| Parameter | Value (Mean ± SD) | Metabolic Reaction |
| K_M | 5.4 ± 1.4 µM | Delavirdine Desalkylation |
K_M_ (Michaelis constant) represents the substrate concentration at half of the maximum velocity of the reaction. Data sourced from Voorman et al., 1998. nih.gov
S9 Fraction Systems
The S9 fraction, which contains both microsomal and cytosolic enzymes, offers a more comprehensive in vitro model for metabolic studies compared to microsomes alone. thermofisher.com This system is capable of mediating both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. Incubations of delavirdine with the S9 fraction from human jejunum have been performed, revealing a metabolite profile that includes the formation of hydroxylated metabolites like this compound. nih.gov The use of S9 fractions allows for the investigation of the complete metabolic fate of delavirdine, including the initial hydroxylation to this compound and its potential subsequent conjugation reactions. mdpi.com
Analytical Techniques for Metabolite Identification and Quantification
The identification and quantification of this compound from complex biological matrices generated during in vitro studies require sensitive and specific analytical methods.
High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating delavirdine and its metabolites. In a typical Reverse-Phase HPLC (RP-HPLC) method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. This allows for the separation of compounds based on their hydrophobicity.
For the analysis of delavirdine, HPLC methods coupled with fluorescence or UV detection have been developed. seq.es The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile). seq.es While specific retention times vary depending on the exact chromatographic conditions, this technique effectively separates the parent drug from its more polar metabolites, including this compound. nih.gov
Table 2: Example of HPLC Conditions for Delavirdine Analysis
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Acetonitrile-50 mM sodium dihydrogen phosphate (B84403) (60:40, v/v) |
| Flow Rate | 1 ml/min |
| Detection | Fluorescence (Excitation: 295 nm, Emission: 425 nm) |
This table presents a summary of conditions used for the analysis of the parent compound, delavirdine. Similar principles are applied for the separation of its metabolites. seq.es
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and confirmation of metabolites. nih.gov This technique provides information about the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which serves as a molecular fingerprint.
The structure of this compound, formed through the hydroxylation of the pyridine (B92270) ring of delavirdine, has been determined using mass spectrometry. nih.gov In tandem mass spectrometry (MS/MS), the protonated molecule of delavirdine ([M+H]+ at m/z 457) is subjected to collision-induced dissociation, leading to characteristic fragment ions. The most abundant product ions result from the cleavage of the amide bond, yielding fragments at m/z 221 (piperazine moiety) and m/z 237. nih.gov The presence of an additional hydroxyl group in this compound would result in a corresponding mass shift in the molecular ion and its fragments, aiding in its identification. The degradation of this compound has also been observed to generate further products such as despyridinyl delavirdine. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including metabolites like this compound. This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule, enabling scientists to map out the precise arrangement of atoms and confirm structural modifications that occur during metabolism.
The process of definitive structural assignment using NMR involves a suite of experiments. For a molecule like this compound, which is a hydroxylated version of Delavirdine, one-dimensional (1D) NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer initial insights. The ¹H NMR spectrum reveals the chemical environment of hydrogen atoms, their connectivity through scalar coupling, and their relative numbers through integration. The introduction of a hydroxyl group at the 6'-position of the pyridine ring in Delavirdine would lead to characteristic changes in the chemical shifts of nearby protons.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings within the same spin system, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful as it reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in connecting different fragments of the molecule and confirming the exact location of the hydroxyl group. For instance, an HMBC correlation between the proton of the newly introduced hydroxyl group and carbons in the pyridine ring would definitively confirm the structure of this compound.
While specific NMR data for this compound is not extensively published in publicly accessible literature, the general approach is well-established. The table below illustrates a hypothetical, yet representative, set of ¹H and ¹³C NMR chemical shifts that would be anticipated for key nuclei in the 6'-hydroxypyridine moiety of the compound, based on known principles of NMR spectroscopy and data from structurally similar compounds.
Hypothetical ¹H and ¹³C NMR Data for the 6'-Hydroxypyridine Moiety of this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2' | --- | ~160 |
| H-3' | ~6.5-7.0 | ~110-115 |
| H-4' | ~7.5-8.0 | ~140-145 |
| H-5' | ~6.8-7.2 | ~115-120 |
| 6'-OH | Variable (broad singlet) | --- |
| C-2' | --- | ~160 |
| C-3' | --- | ~110-115 |
| C-4' | --- | ~140-145 |
| C-5' | --- | ~115-120 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
The definitive assignment is achieved by meticulously analyzing these spectra in concert. The observation of a hydroxyl proton signal and the corresponding shifts in the adjacent aromatic protons and carbons of the pyridine ring, when compared to the spectra of the parent drug Delavirdine, provides conclusive evidence for the formation of the 6'-hydroxy metabolite.
Radiolabeled Compound Approaches
Radiolabeled compound approaches are indispensable in metabolic studies, offering a highly sensitive method to trace the fate of a drug and its metabolites within a biological system. In the context of this compound research, this typically involves the synthesis of Delavirdine containing a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Tritium (³H).
The primary advantage of using radiolabeled compounds is the ability to detect and quantify the parent drug and its metabolites, even at very low concentrations. Following administration of the radiolabeled Delavirdine to an in vivo or in vitro system (such as liver microsomes), samples (e.g., plasma, urine, feces, or microsomal incubates) can be analyzed. nih.gov
The process generally involves the following steps:
Synthesis of Radiolabeled Delavirdine: A stable isotope in the Delavirdine molecule is replaced with its radioactive counterpart. The position of the radiolabel is strategically chosen to be in a part of the molecule that is not readily cleaved off during metabolism, ensuring that the radioactive signal remains associated with the core structure and its metabolites.
Incubation or Administration: The radiolabeled compound is introduced into the biological system of interest.
Sample Analysis: Samples are collected and typically analyzed using a combination of chromatography (e.g., High-Performance Liquid Chromatography - HPLC) and a radiation detector. The HPLC separates the different compounds in the sample, and the radiation detector identifies which of these are derived from the administered drug.
Metabolite Identification: The fractions corresponding to the radioactive peaks are collected. The structure of the metabolites within these fractions, such as this compound, can then be elucidated using mass spectrometry (MS) and NMR spectroscopy.
In research on Delavirdine metabolism, studies have utilized ¹⁴C-labeled Delavirdine to investigate its biotransformation. nih.gov These studies have shown that hydroxylation is a key metabolic pathway, leading to the formation of metabolites like this compound. scielo.brresearchgate.net The use of radiolabeling allows for the creation of a comprehensive metabolic profile, quantifying the relative abundance of each metabolite.
Research Findings from Radiolabeled Studies
| Study Type | Key Finding | Reference |
|---|---|---|
| In vitro (liver microsomes) | Formation of desalkyl delavirdine and other hydroxylated metabolites from [¹⁴C]delavirdine was observed. | nih.gov |
These radiolabeled approaches have been instrumental in confirming that the formation of this compound is a significant metabolic route for the parent drug, Delavirdine. scielo.brresearchgate.net The combination of the high sensitivity of radiodetection with the powerful structural elucidation capabilities of NMR and MS provides a complete picture of the metabolic fate of the drug.
Comparative Metabolic Pathways Across Species
In Vitro Species Differences in 6'-Hydroxy Delavirdine (B1662856) Formation
In vitro studies utilizing liver microsomes from different species have been instrumental in elucidating the initial steps of Delavirdine metabolism. Research involving the incubation of Delavirdine with liver microsomes from humans, rats, monkeys, and dogs revealed qualitatively similar metabolite profiles among these species, with three main metabolites being formed. nih.gov
One of the key metabolic pathways identified is the hydroxylation of the pyridine (B92270) ring. gskpro.com Specifically, metabolites designated as MET-7 and MET-7a have been identified as pyridine hydroxy metabolites, likely resulting from the 6'-hydroxylation of Delavirdine. nih.gov Further investigations using cDNA-expressed enzymes have confirmed that Cytochrome P450 3A4 (CYP3A4) is the primary enzyme responsible for the formation of these 6'-hydroxy metabolites. nih.govgskpro.comscielo.br While another enzyme, CYP2D6, is involved in the N-desalkylation of Delavirdine, it does not contribute to the formation of 6'-Hydroxy Delavirdine. nih.govscielo.br
| Species | System | Key Findings on 6'-Hydroxylation | Primary Enzyme Involved |
|---|---|---|---|
| Human | Liver Microsomes | Formation of putative 6'-hydroxy metabolites (MET-7, MET-7a). nih.gov Strong correlation between MET-7 formation and CYP3A activity. nih.gov | CYP3A4 nih.govgskpro.comscielo.br |
| Rat | Liver Microsomes | Qualitatively similar metabolite profile to humans, including formation of putative 6'-hydroxy metabolites. nih.gov | CYP3A4 nih.gov |
| Monkey | Liver Microsomes | Qualitatively similar metabolite profile to humans, including formation of putative 6'-hydroxy metabolites. nih.gov | CYP3A4 nih.gov |
| Dog | Liver Microsomes | Qualitatively similar metabolite profile to humans, including formation of putative 6'-hydroxy metabolites. nih.gov | CYP3A4 nih.gov |
Qualitative and Quantitative Comparisons of Metabolite Profiles in Animal Models
In vivo studies in various animal models provide a broader understanding of the metabolic fate of Delavirdine, including the formation and subsequent conjugation of this compound.
In both rats and mice, the metabolism of Delavirdine is extensive and includes hydroxylation at the C-6' position of the pyridine ring to produce this compound. researchgate.netscielo.brnih.gov
Rats: Following its formation, this compound undergoes further biotransformation. The primary subsequent reaction observed in rats is sulfation. scielo.brresearchgate.netscielo.br Another significant metabolic process is the cleavage of the pyridine ring from this compound, which results in the formation of depyridinyl Delavirdine. researchgate.netscielo.br While N-desalkylation is a major metabolic pathway for the parent compound in rats, the 6'-hydroxylation pathway represents another important route of elimination. scielo.brscielo.br
Mice: Similar to rats, 6'-hydroxylation of the pyridine ring occurs in mice. nih.gov However, the predominant metabolic pathways for Delavirdine in mice are N-desalkylation and amide bond cleavage. nih.gov The relative importance of these pathways is dose-dependent; as the N-desalkylation pathway becomes saturated or inhibited at higher doses, amide bond cleavage becomes the more dominant route. nih.gov The formation of this compound is considered one of the involved metabolic reactions, alongside pyridine ring-cleavage. nih.gov
Studies in cynomolgus monkeys show that Delavirdine metabolism is comprehensive, with hydroxylation at the C-6' position of the pyridine ring being a notable pathway. researchgate.netscielo.brnih.gov A key downstream metabolite identified is the 6'-O-glucuronide of Delavirdine, which is formed through the glucuronidation of this compound. researchgate.netscielo.br This conjugate, along with desalkyl Delavirdine, was found to be a major component in the bile of monkeys, indicating that 6'-hydroxylation followed by glucuronidation is a significant route for biliary excretion in this species. nih.gov In monkeys, as in rats, N-desalkylation is a major metabolic pathway for the parent drug. scielo.brresearchgate.netscielo.br
| Animal Model | This compound Formation | Subsequent Metabolism of this compound | Relative Significance |
|---|---|---|---|
| Rat | Confirmed pathway researchgate.netscielo.br | Sulfation and pyridine ring cleavage scielo.brresearchgate.netscielo.br | An important metabolic pathway alongside N-desalkylation. scielo.br |
| Mouse | Confirmed pathway nih.gov | Pyridine ring cleavage nih.gov | A secondary pathway compared to N-desalkylation and amide bond cleavage. nih.gov |
| Monkey (Cynomolgus) | Confirmed pathway researchgate.netnih.gov | Glucuronidation to form 6'-O-glucuronide Delavirdine researchgate.netscielo.brnih.gov | A significant pathway leading to major biliary metabolites. nih.gov |
Mechanistic Implications of 6 Hydroxy Delavirdine Formation on Enzyme Functionality
Relationship to Mechanism-Based Inactivation of Cytochrome P450 Enzymes
Delavirdine (B1662856) is recognized as a mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for its metabolism. scielo.brdrugbank.com Mechanism-based inactivation is characterized by a time- and concentration-dependent loss of enzyme function that occurs after the enzyme metabolizes the inhibitor to a reactive intermediate. researchgate.net This reactive species then typically forms a covalent bond with the enzyme, leading to its irreversible inactivation. researchgate.net
The formation of 6'-Hydroxy Delavirdine is catalyzed almost exclusively by CYP3A4. nih.govresearchgate.net While the metabolic activation of Delavirdine is a prerequisite for CYP3A4 inactivation, current scientific literature does not explicitly identify this compound as the specific reactive metabolite responsible for this effect. The inactivation process is understood to result from a metabolically generated intermediate, but the precise chemical identity of that intermediate has not been definitively established. For other NNRTIs, such as nevirapine, reactive species like quinone methides have been implicated in CYP3A4 inactivation, suggesting a similar mechanism may be at play for Delavirdine. acs.org Therefore, while the 6'-hydroxylation pathway is intrinsically linked to the enzyme that Delavirdine inactivates, a direct causal role for the 6'-Hydroxy metabolite itself in the inactivation event is not confirmed.
Potential for Metabolite-Mediated Enzyme Inhibition or Induction
The parent drug, Delavirdine, is a known inhibitor of several key drug-metabolizing enzymes. In vitro studies have demonstrated its inhibitory effects on CYP3A4, CYP2C9, CYP2C19, and CYP2D6. scielo.brhiv-druginteractions.org This broad inhibitory profile underscores the potential for drug-drug interactions when Delavirdine is co-administered with substrates of these enzymes.
In contrast, there is a lack of available data on the direct inhibitory or inductive potential of the this compound metabolite itself. While metabolites of some drugs are known to be pharmacologically active and can inhibit or induce enzymes, it is not known if this is the case for this compound. For instance, the 8-hydroxy metabolite of the related NNRTI efavirenz (B1671121) has been shown to be an inducer of CYP3A4. scielo.br However, similar studies characterizing the direct effects of this compound on CYP enzyme activity have not been reported. Research has shown that Delavirdine is converted to several inactive metabolites, but the specific activity profile of each metabolite, including this compound, remains an area for further investigation. drugbank.com
Theoretical Impact on Subsequent Delavirdine Metabolism Flux
The mechanism-based inactivation of CYP3A4 by Delavirdine has a direct theoretical impact on the drug's own metabolic flux, a process known as auto-inhibition. hiv-druginteractions.org Since CYP3A4 is the principal enzyme catalyzing the formation of this compound, the progressive inactivation of this enzyme would theoretically lead to a decreased rate of metabolite formation. nih.govresearchgate.net This creates a negative feedback situation where the metabolism of the drug slows down as its administration continues, contributing to its nonlinear pharmacokinetics.
This reduction in the formation rate of this compound would, in turn, affect the flux of downstream metabolic pathways. This compound is further metabolized via Phase II conjugation reactions, including glucuronidation and sulfation, to form conjugates such as 6'-O-glucuronide. scielo.brscielo.brresearchgate.net It can also undergo cleavage of its pyrimidinic ring. scielo.br A reduction in the available pool of this compound would consequently limit the formation of these subsequent metabolites. Therefore, the inactivation of CYP3A4 by the parent drug is a critical rate-limiting factor that governs the entire metabolic cascade originating from the 6'-hydroxylation pathway.
Considerations for Metabolic Reaction Phenotyping in Research Models
Metabolic reaction phenotyping studies are crucial for identifying the specific enzymes responsible for a drug's metabolism. For Delavirdine, research using human liver microsomes and cDNA-expressed recombinant enzymes has been instrumental. These studies have successfully identified CYP3A4 as the main enzyme responsible for 6'-hydroxylation and, along with CYP2D6, for N-desalkylation. scielo.brresearchgate.net
A significant consideration when conducting such studies with Delavirdine is its nature as a mechanism-based inactivator. The time-dependent inactivation of CYP3A4 during in vitro incubations can lead to an underestimation of the enzyme's contribution to Delavirdine's metabolism. acs.org To mitigate this, experimental designs should utilize short incubation times or account for the kinetic parameters of inactivation (k_inact and K_I).
The use of multiple research models provides more robust data. In the study of Delavirdine, strong correlations were established between CYP3A activity (measured by testosterone (B1683101) 6β-hydroxylation) and the formation of both desalkyl Delavirdine and this compound (referred to as MET-7) in a panel of human liver microsomes. nih.gov Furthermore, experiments with a panel of individual recombinant CYP enzymes confirmed that only CYP3A4 catalyzed the formation of this compound. nih.gov This dual approach, combining studies in a complex system like liver microsomes with specific recombinant enzymes, is a valuable strategy for accurately phenotyping the metabolism of a complex inhibitor like Delavirdine.
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